molecular formula C15H10Cl4F3N3O2S B11706635 N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide

N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide

Cat. No.: B11706635
M. Wt: 495.1 g/mol
InChI Key: RVCULPGPQOPAPR-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide is a furan-2-carboxamide derivative characterized by:

  • A furan-2-carboxamide backbone, common in agrochemicals and pharmaceuticals.
  • A carbamothioyl linkage connected to a 2-chloro-5-(trifluoromethyl)phenyl substituent, enhancing lipophilicity and target binding via halogen bonds.

Its design aligns with strategies to optimize pharmacokinetics and target affinity through halogenation and heterocyclic motifs .

Properties

Molecular Formula

C15H10Cl4F3N3O2S

Molecular Weight

495.1 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioylamino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H10Cl4F3N3O2S/c16-8-4-3-7(15(20,21)22)6-9(8)23-13(28)25-12(14(17,18)19)24-11(26)10-2-1-5-27-10/h1-6,12H,(H,24,26)(H2,23,25,28)

InChI Key

RVCULPGPQOPAPR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a furan ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: The acylated furan undergoes nucleophilic substitution with a chlorinated amine derivative.

    Thioamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines and alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The presence of multiple halogen atoms enhances its binding affinity and specificity. The exact pathways involved may vary depending on the biological context and the specific target molecules.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following compounds share the furan-2-carboxamide core but differ in substituents, influencing their properties:

Compound Name Key Substituents Potential Impact on Properties
Target Compound Trichloroethyl, carbamothioyl, 2-chloro-5-(trifluoromethyl)phenyl High lipophilicity (logP >3), metabolic stability, strong halogen bonding
5-(3-chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide Diethylamino group, 3-chlorophenyl Increased solubility (basic amine), reduced steric hindrance, moderate logP (~2.5)
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide Benzofuran, 4-chlorobenzoyl Enhanced π-π stacking (benzofuran), higher molecular weight, potential photostability
N-Allyl-N-(4-(allyloxy)-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (Compound 22t) Nitro group, allyl chains, trifluoromethyl Electrophilic nitro group (reactivity), moderate logP (~3.1), possible cytotoxicity

Computational Predictions

  • ADMET Profiles : Based on equation (4) in , the compound’s high halogen content may reduce metabolic clearance but increase plasma protein binding, affecting bioavailability .

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